Product packaging for OMEGA-Conotoxin GVI A(Cat. No.:CAS No. 106375-28-4)

OMEGA-Conotoxin GVI A

Cat. No.: B025652
CAS No.: 106375-28-4
M. Wt: 3037.4 g/mol
InChI Key: FDQZTPPHJRQRQQ-UHFFFAOYSA-N
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Description

Overview of Conotoxins and their Research Significance

Conotoxins are a diverse group of small, disulfide-rich peptides found in the venom of marine cone snails of the genus Conus. scielo.brkau.edu.sa These peptides have evolved as potent neurotoxins used for prey capture, defense, and competition. scielo.br Their high specificity and potency for various ion channels, receptors, and transporters in the nervous system make them invaluable tools in biomedical and neuroscience research. tandfonline.comresearchgate.netmdpi.com By targeting specific components of the nervous system, such as voltage-gated calcium and sodium channels, nicotinic acetylcholine (B1216132) receptors, and others, conotoxins allow researchers to dissect the intricate mechanisms of neural signaling and function. kau.edu.satandfonline.com This has led to their use in studying a wide range of physiological processes and pathological conditions, including pain, epilepsy, and cancer. scielo.brresearchgate.net The unique properties of conotoxins, such as their stability and target selectivity, also make them promising candidates for the development of new therapeutic agents. tandfonline.commdpi.com

Historical Context of OMEGA-Conotoxin GVIA Discovery and Initial Characterization

OMEGA-Conotoxin GVIA (ω-CgTX GVIA) was first isolated from the venom of the fish-hunting cone snail, Conus geographus. nih.govpnas.org Initial studies in the 1980s revealed its potent ability to block voltage-activated calcium channels. nih.govpnas.org The characterization of a biologically active, radioactively labeled form of the toxin was a crucial step, allowing for detailed binding and cross-linking studies. nih.gov These early investigations demonstrated that ω-CgTX GVIA specifically targets certain types of neuronal calcium channels, distinguishing them from those found in muscle tissue. nih.govpnas.org Patch-clamp recordings in various cell types, including dorsal root ganglion neurons, showed that the toxin produces a persistent block of L- and N-type calcium channels, while only transiently affecting T-type channels. nih.gov This neuron-specific action and the direct, slowly reversible nature of the block were key findings that established its potential as a highly selective research probe. pnas.orgnih.gov

Role as a Foundational Research Tool in Neuroscience and Ion Channel Studies

The high affinity and selectivity of OMEGA-Conotoxin GVIA for N-type (CaV2.2) voltage-gated calcium channels have made it an indispensable tool in neuroscience. rndsystems.comvulcanchem.com These channels are critical for neurotransmitter release at presynaptic terminals, and ω-CgTX GVIA's ability to specifically block them has allowed researchers to elucidate their precise roles in synaptic transmission. vulcanchem.comnih.gov Its use has been instrumental in distinguishing N-type calcium channels from other subtypes, such as L-type and P/Q-type, and in understanding their differential distribution and function within the nervous system. nih.govnih.gov

The toxin's utility extends to a broad range of research areas, including the study of pain pathways, neuroprotection after ischemic events, and the mechanisms of long-term depression. rndsystems.comnih.gov For instance, research has shown that ω-CgTX GVIA can reduce long-term depression induced by certain compounds. rndsystems.com Furthermore, its application in radioligand displacement assays has been fundamental in screening for new compounds that target CaV2.2 channels. mdpi.com The direct and persistent nature of its binding to an external site on the calcium channel has also facilitated studies aimed at purifying and understanding the molecular structure of these channels. pnas.orgnih.gov The extensive use of ω-CgTX GVIA in thousands of studies underscores its immense contribution to our fundamental understanding of neuroscience and ion channel pharmacology. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C120H182N38O43S6 B025652 OMEGA-Conotoxin GVI A CAS No. 106375-28-4

Properties

IUPAC Name

68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQZTPPHJRQRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H182N38O43S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3037.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106375-28-4
Record name N/A
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Molecular and Structural Investigations of Omega Conotoxin Gvia

Primary Sequence and Amino Acid Composition

OMEGA-Conotoxin GVIA (ω-CgTX GVIA) is a 27-amino acid peptide neurotoxin originally isolated from the venom of the marine cone snail, Conus geographus. sigmaaldrich.com Its primary structure is characterized by a high content of cysteine residues and the presence of post-translationally modified amino acids, specifically hydroxyproline. The amino acid sequence of ω-Conotoxin GVIA is Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH2. sigmaaldrich.com The molecular formula is C120H182N38O43S6, with a molecular weight of 3037.35 g/mol for the free base. sigmaaldrich.com

Table 1: Amino Acid Sequence of ω-Conotoxin GVIA

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Cys C
2 Lys K
3 Ser S
4 Hyp O
5 Gly G
6 Ser S
7 Ser S
8 Cys C
9 Ser S
10 Hyp O
11 Thr T
12 Ser S
13 Tyr Y
14 Asn N
15 Cys C
16 Cys C
17 Arg R
18 Ser S
19 Cys C
20 Asn N
21 Hyp O
22 Tyr Y
23 Thr T
24 Lys K
25 Arg R
26 Cys C
27 Tyr Y

The C-terminus is amidated.

Three-Dimensional Structural Elucidation and Characterization

The three-dimensional structure of ω-Conotoxin GVIA has been extensively studied using two-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy. mdpi.comnih.gov These studies have been crucial in revealing the compact, folded conformation of the peptide in aqueous solution. nih.gov The structure is characterized by a triple-stranded antiparallel β-sheet, a common motif among ω-conotoxins. nih.gov This β-sheet is stabilized by a network of hydrogen bonds. nih.gov

While NMR studies reveal a well-defined global fold for ω-Conotoxin GVIA, they also indicate regions of conformational flexibility. Molecular dynamics simulations have been employed to further investigate the dynamic nature of the toxin. anu.edu.au The loops connecting the β-strands, particularly the loop between Cys8 and Cys15 which contains residues critical for binding, exhibit a degree of mobility. uah.es This flexibility is thought to be important for the toxin's ability to bind to its target, the N-type voltage-gated calcium channel. nih.gov

Studies on the related ω-Conotoxin MVIIA have shown that the binding loop can undergo slow conformational exchange. researchgate.net This dynamic behavior, where a part of the molecule samples different conformations over time, is likely a characteristic shared by ω-Conotoxin GVIA due to their structural similarities. researchgate.net The flexibility of both the toxin and its channel target is considered important for the binding process, allowing for an induced-fit mechanism. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Disulfide Bond Connectivity and its Functional Implications

A defining feature of ω-Conotoxin GVIA is the presence of three intramolecular disulfide bonds formed by its six cysteine residues. mdpi.com The specific connectivity of these bonds is crucial for maintaining the toxin's stable three-dimensional structure and, consequently, its biological activity. researchgate.net The disulfide bridges in ω-Conotoxin GVIA connect Cys1 to Cys16, Cys8 to Cys19, and Cys15 to Cys26. sigmaaldrich.com This arrangement creates the characteristic cysteine knot motif. mdpi.comresearchgate.net

The disulfide bonds are not all equally critical for the toxin's function. nih.gov Research has shown that the removal of the Cys1–Cys16 disulfide bridge has a relatively minor impact on the toxin's inhibitory activity on calcium channels compared to the other two bridges. nih.gov However, this "non-critical" disulfide bond plays a significant role in the correct oxidative folding of the peptide, suggesting it is evolutionarily conserved to ensure efficient formation of the native scaffold. nih.gov Conversely, disruption of the other disulfide bonds, such as the one between Cys15 and Cys26, can lead to a drastic loss of potency, highlighting their importance in maintaining the tertiary structure necessary for receptor binding. researchgate.nethilarispublisher.com

Comparative Structural Analyses with Other ω-Conotoxins

ω-Conotoxins, despite variations in their primary amino acid sequences, share a remarkably similar three-dimensional fold. mdpi.comnih.gov This common architecture, characterized by the ICK motif and a triple-stranded β-sheet, provides a stable scaffold for the presentation of hypervariable loops that confer target specificity. nih.gov

Molecular Mechanism of Action of Omega Conotoxin Gvia

Selective Modulation of Voltage-Gated Calcium Channels (VGCCs)

ω-CgTX GVIA exhibits a remarkable selectivity for specific types of voltage-gated calcium channels (VGCCs), which are essential for converting electrical signals in neurons into cellular responses. tocris.comrndsystems.comnih.gov The toxin's primary action is to block these channels, thereby inhibiting the influx of calcium ions that triggers the release of neurotransmitters at presynaptic terminals. nih.govnih.gov This selective blockade has made ω-CgTX GVIA an invaluable ligand for identifying, purifying, and understanding the physiological functions of its target channels. nih.govnih.gov

Specificity for N-type (CaV2.2) Calcium Channels

The principal target of ω-CgTX GVIA is the N-type voltage-gated calcium channel, also known as CaV2.2. researchgate.nettocris.comrndsystems.com The toxin binds with very high affinity and specificity to the α1B subunit, which forms the pore of the N-type channel. researchgate.netuq.edu.au This interaction is often described as irreversible or very slowly reversible due to the extremely stable complex formed between the toxin and the channel. researchgate.netresearchgate.netmdpi.com The potency of ω-CgTX GVIA is remarkable, with an IC₅₀ value (the concentration required to inhibit 50% of the channel's activity) in the sub-nanomolar range, reported to be around 0.15 nM. tocris.comrndsystems.com This high affinity and selectivity make it a more potent inhibitor of N-type channels in vivo compared to other ω-conotoxins like MVIIA and CVID. mdpi.com The specific binding of ω-CgTX GVIA to N-type channels has been instrumental in elucidating their role in processes such as neurotransmitter release and neuronal migration. nih.govnih.gov

Interaction with Other Calcium Channel Subtypes (L-type, T-type)

While ω-CgTX GVIA is renowned for its N-type channel specificity, its interaction with other VGCC subtypes, such as L-type and T-type channels, is significantly weaker and often transient. nih.gov Studies have shown that ω-CgTX GVIA produces a persistent block of L-type channels in dorsal root ganglion neurons, but it does not affect high-threshold Ca2+ channels in cardiac, skeletal, or smooth muscle cells, where L-type channels are predominant. nih.gov The toxin only transiently inhibits T-type channels. nih.gov The molecular basis for this selectivity lies in structural differences in the toxin's binding region between the channel subtypes. researchgate.net For instance, the proposed binding site in the L-type channel is more sterically hindered due to the presence of additional amino acid residues, preventing the close interaction necessary for the high-affinity binding observed with N-type channels. researchgate.netoup.com

Binding Kinetics and Affinity to Calcium Channel Receptors

The interaction between ω-CgTX GVIA and its receptor on the N-type calcium channel is characterized by exceptionally high affinity and slow dissociation kinetics. nih.govresearchgate.net This results in a long-lasting, almost irreversible blockade of the channel. mdpi.com

Characterization of High-Affinity Binding Sites

Radioligand binding assays using iodinated ω-CgTX GVIA have identified unique, high-affinity binding sites in neuronal tissues, such as rat brain membranes and rabbit sympathetic ganglia. nih.govjneurosci.org These studies have determined the dissociation constant (KD) for ω-CgTX GVIA to be in the picomolar range, with a reported value of 60 pM in rat brain membranes. nih.govjneurosci.org This high-affinity binding is specific to a single class of receptors primarily associated with N-type calcium channels. nih.gov The binding site for ω-CgTX GVIA is located on the extracellular side of the channel, and the toxin-receptor complex is remarkably stable. nih.govresearchgate.net The binding sites are distinct from those of other calcium channel blockers like dihydropyridines and verapamil. researchgate.net

ParameterValueTissue SourceReference
Dissociation Constant (K D )60 pMRat Brain Membranes jneurosci.org
IC 500.15 nMN-type Calcium Channels rndsystems.com
B max (Receptor Density)1.20±0.22 pmol mg protein⁻¹E. coli Membrane Vesicles oup.com

Modulators of Toxin Binding Affinity

The binding affinity of ω-CgTX GVIA to its receptor can be influenced by several factors. Divalent cations, such as calcium (Ca²⁺), can inhibit toxin binding noncompetitively. nih.govjneurosci.org Physiologic extracellular concentrations of Ca²⁺ have been shown to reduce the on-rate of toxin binding. jneurosci.org Interestingly, the dissociation of the toxin is negligible in the absence of divalent cations, but increasing the concentration of ions like barium (Ba²⁺) can accelerate the recovery from block, suggesting that divalent cations induce conformational changes in the channel that affect toxin kinetics. jneurosci.org

Furthermore, other molecules can allosterically modulate ω-CgTX GVIA binding. For example, the venom of the spider Plectreurys tristes inhibits toxin binding noncompetitively, while dynorphin (B1627789) A [1-13] and related peptides can stimulate binding by increasing the toxin's affinity through a non-opiate allosteric mechanism. nih.gov The presence of auxiliary subunits of the CaV2.2 channel, such as α2δ, can also significantly reduce the toxin's affinity. uq.edu.auuq.edu.au

Direct Pore-Blocking Mechanism

Identification of Key Residues in Channel-Toxin Interaction

The high-affinity binding of ω-CgTx GVIA to the N-type calcium channel is dictated by specific amino acid interactions between the toxin and the channel's α1B subunit. nih.govuq.edu.au Extensive research, including alanine-replacement studies and mutational analysis, has pinpointed critical residues on both molecules that are essential for this interaction.

On the toxin side, the single most important residue for binding and activity is Tyrosine-13 (Tyr13). mdpi.compdbj.orgphysiology.org Studies have demonstrated that the hydroxyl group of this tyrosine residue is a key determinant for the high-affinity interaction with the N-type channel. mdpi.com While Tyr13 is paramount, other residues such as Lysine-2 (Lys2) have also been shown to be important for the potent binding of the toxin.

Table 1: Key Residues in the OMEGA-Conotoxin GVIA and N-type Channel Interaction This table is interactive. Click on the headers to sort.

Molecule Key Residue/Region Significance in Interaction References
OMEGA-Conotoxin GVIA Tyrosine-13 (Tyr13) Considered the single most critical residue for high-affinity binding; its hydroxyl moiety is a key determinant. mdpi.com, mdpi.com, pdbj.org, physiology.org
OMEGA-Conotoxin GVIA Lysine-2 (Lys2) Implicated as an important residue for the toxin's interaction with the channel.
N-type Ca2+ Channel (α1B subunit) Domain III S5-H5 Loop A major extracellular loop that forms a primary part of the toxin binding site. nih.gov, uq.edu.au

| N-type Ca2+ Channel (α1B subunit) | Glycine-1326 (Gly1326) | Essential residue in the pore region; mutations affect toxin access and block reversibility. | mdpi.com, physiology.org, umass.edu |

Structural Determinants of Channel Blockade

The mechanism by which ω-CgTx GVIA blocks the N-type calcium channel is through direct physical occlusion of the ion-conducting pore. mdpi.comumass.edu This is not an allosteric effect on channel gating from a distant site, but rather a plug-like action. The toxin's three-dimensional structure is crucial for this function.

The blockade is determined by the architecture of the channel's outer mouth, with the IIIS5-H5 loop being a particularly significant structural determinant. nih.gov Chimeric studies, where parts of the ω-CgTx GVIA-sensitive N-type channel are swapped with those from an insensitive channel, confirm that this loop has a dramatic effect on toxin interaction, supporting the direct pore-blocking model. nih.gov The toxin essentially acts as a cap, preventing Ca2+ ions from passing through the channel's selectivity filter. umass.edunih.gov

Influence on Neurotransmitter Release and Synaptic Transmission

By potently blocking N-type calcium channels, which are densely located at presynaptic nerve terminals, ω-CgTx GVIA has a profound inhibitory effect on neurotransmission. mdpi.comnih.gov The influx of calcium through these channels is the critical trigger for the release of neurotransmitters from synaptic vesicles. mdpi.com Consequently, the toxin's blockade of these channels leads to a direct reduction or complete cessation of neurotransmitter release at affected synapses. capes.gov.br This has been demonstrated across a wide variety of central and peripheral neurotransmitter systems. capes.gov.brpnas.org

Inhibition of Calcium Influx into Neurons

The fundamental action of ω-CgTx GVIA is the potent and selective inhibition of calcium influx through N-type voltage-gated calcium channels (CaV2.2). hellobio.commdpi.com When a neuron is depolarized by an action potential, these channels are meant to open, allowing Ca2+ to enter the cell down its electrochemical gradient. ω-CgTx GVIA physically obstructs the channel pore, preventing this influx. umass.edu

Studies using synaptosomes (isolated nerve terminals) have shown that ω-CgTx GVIA effectively blocks depolarization-induced 45Ca2+ influx. pnas.orgnih.gov This inhibition is observed at very low concentrations, highlighting the toxin's high potency. pnas.org For instance, research on rat cerebrocortical synaptosomes demonstrated that ω-CgTx GVIA attenuates a significant proportion of calcium influx, and its effects overlap with other N-type channel inhibitors, confirming its target specificity. nih.gov This direct blockade of calcium entry is the precipitating event that leads to the disruption of synaptic communication. mdpi.com

Impact on Presynaptic Neurotransmitter Exocytosis

The process of neurotransmitter release from the presynaptic terminal is known as exocytosis, where synaptic vesicles fuse with the presynaptic membrane to release their contents into the synaptic cleft. This process is critically dependent on a rapid, localized increase in intracellular calcium concentration. By preventing calcium influx, ω-CgTx GVIA directly inhibits presynaptic neurotransmitter exocytosis. mdpi.comnih.gov

This inhibitory effect has been widely documented:

Acetylcholine (B1216132): In nerve-muscle preparations, ω-CgTx GVIA irreversibly blocks voltage-activated Ca2+ channels at the presynaptic terminal, thereby preventing acetylcholine exocytosis. mdpi.com

Glutamate (B1630785): The toxin is involved in mediating glutamate release, particularly at early developmental stages in hippocampal neurons. researchgate.netnih.gov

Dopamine, Noradrenaline, and Serotonin: In slices from various regions of the central nervous system, ω-CgTx GVIA at nanomolar concentrations inhibits the electrically stimulated release of [3H]-dopamine, [3H]-noradrenaline, and [3H]-5-hydroxytryptamine by 39-50%.

Zinc: Using zinc release as a direct marker for exocytotic events, studies have shown that ω-CgTx GVIA inhibits neurotransmitter release at hippocampal synapses, providing further evidence of a persistent depression of presynaptic release. nih.gov

The toxin's ability to uncouple neuronal depolarization from neurotransmitter release makes it a powerful tool for studying the mechanisms of synaptic transmission.

Table 2: Documented Inhibition of Neurotransmitter Release by OMEGA-Conotoxin GVIA This table is interactive. Click on the headers to sort.

Neurotransmitter Experimental System Observed Effect References
Acetylcholine Frog nerve-muscle preparation Prevents exocytosis by blocking presynaptic Ca2+ channels. mdpi.com
Glutamate Cultured hippocampal neurons Inhibits Ca2+-dependent release. researchgate.net, nih.gov
Noradrenaline Rabbit hippocampal slices Release inhibited by ~39-50% at 5 nmol/l.
Dopamine Rabbit brain slices Release inhibited by ~39-50% at 5 nmol/l.

| 5-Hydroxytryptamine (Serotonin) | Rabbit brain slices | Release inhibited by ~39-50% at 5 nmol/l. | |

Structure Activity Relationship Sar Studies of Omega Conotoxin Gvia

Alanine-Scanning Mutagenesis and Functional Assays

Alanine-scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid residues to the function of a protein. physiology.org In this approach, each non-cysteine residue in the peptide sequence is systematically replaced with an alanine (B10760859) residue. The resulting analogues are then tested in functional assays to assess any changes in potency, providing insights into which residues are critical for the toxin's interaction with its target channel. mdpi.comsmartox-biotech.com

Systematic alanine substitution studies of ω-CgTX GVIA have identified several key amino acid residues that are crucial for its high-affinity binding and potent inhibition of N-type calcium channels. mdpi.comsmartox-biotech.com Replacement of certain residues with alanine leads to a significant reduction in the toxin's biological activity.

Notably, the substitution of Lysine at position 2 (Lys2) and Tyrosine at position 13 (Tyr13) with alanine results in a dramatic loss of potency, with reductions of more than two orders of magnitude in functional assays. smartox-biotech.comuq.edu.au These two residues are considered to form a critical two-point pharmacophore for the interaction of ω-CgTX GVIA with the CaV2.2 channel. uq.edu.au

Interactive Data Table: Impact of Alanine Mutations on ω-CgTX GVIA Potency

Residue Position Original Amino Acid Mutant Amino Acid Impact on Potency Reference
2 Lysine (Lys) Alanine (Ala) >100-fold reduction smartox-biotech.comuq.edu.au
13 Tyrosine (Tyr) Alanine (Ala) >100-fold reduction smartox-biotech.comuq.edu.au
17 Arginine (Arg) Alanine (Ala) Significant reduction mdpi.comsmartox-biotech.com
22 Tyrosine (Tyr) Alanine (Ala) Significant reduction mdpi.comsmartox-biotech.com
24 Lysine (Lys) Alanine (Ala) Significant reduction mdpi.comsmartox-biotech.com

Further investigations into the structure-activity relationships of ω-CgTX GVIA have focused on the specific functional groups of the critical amino acid residues. The hydroxyl group of Tyr13 has been unequivocally identified as a key determinant for the toxin's binding and activity. mdpi.comuq.edu.au Chemical synthesis of ω-CgTX GVIA analogues where the hydroxyl group of Tyr13 is removed or modified has demonstrated its essential role. The loss of this hydroxyl group leads to a substantial decrease in the toxin's ability to block N-type calcium channels, highlighting the importance of a hydrogen bond interaction at this position. uq.edu.au

The positive charge of the Lys2 residue is another crucial component for the high-affinity interaction between the toxin and the channel. uq.edu.au This suggests that an electrostatic interaction between the positively charged amino group of Lys2 and a negatively charged residue on the CaV2.2 channel is a key part of the binding mechanism.

Identification of Critical Amino Acid Residues for Potency

Correlation Between Binding and Functional Assays

The potency of ω-CgTX GVIA and its analogues has been evaluated using various experimental methods, including radioligand binding assays and functional assays. Radioligand displacement assays, often using ¹²⁵I-labeled ω-CgTX GVIA, measure the ability of an analogue to compete with the native toxin for binding to the CaV2.2 channel in membrane preparations. mdpi.commdpi.com Functional assays, such as the rat vas deferens assay or whole-cell patch-clamp electrophysiology, measure the direct inhibitory effect of the toxin on channel function. mdpi.commdpi.com

Interestingly, studies have shown a discrepancy between the results from binding and functional assays for some ω-CgTX GVIA analogues. smartox-biotech.com For instance, while alanine substitutions at positions Arg17, Tyr22, and Lys24 resulted in a significant loss of potency in functional assays, the impact on binding affinity in radioligand assays was less pronounced. smartox-biotech.com This suggests that these residues may be more involved in the functional blockade of the channel pore rather than simply contributing to the initial binding affinity.

However, for many analogues, a linear correlation has been observed between functional assays conducted on peripheral N-type calcium channels and radioligand binding assays on central N-type channels. dpi.qld.gov.au This indicates that, in many cases, the binding affinity is a good predictor of functional activity. The discrepancies highlight the complexity of the toxin-channel interaction and suggest that binding and channel blockade may involve distinct, albeit overlapping, sets of interactions.

Design and Characterization of OMEGA-Conotoxin GVIA Analogues and Mimetics

The potent and selective nature of ω-CgTX GVIA makes it an attractive candidate for therapeutic development, particularly for the treatment of chronic pain. mdpi.commdpi.com However, its peptide nature presents challenges such as poor oral bioavailability and susceptibility to proteolytic degradation. nih.gov To overcome these limitations, significant efforts have been directed towards the design and synthesis of ω-CgTX GVIA analogues and peptidomimetics with improved therapeutic profiles. nih.govmdpi.com

Peptidomimetics are small, non-peptidic molecules designed to mimic the key pharmacophoric features of a peptide. nih.gov For ω-CgTX GVIA, the development of peptidomimetics has focused on creating scaffolds that can present the critical side chains of Lys2, Tyr13, and Arg17 in the correct spatial orientation to interact with the CaV2.2 channel. mdpi.comsemanticscholar.org

One approach has been the de novo design of rigid, non-planar scaffolds that overlay with the Cα–Cβ bond vectors of these key amino acid residues. nih.govmdpi.com Guided by the three-dimensional structure of ω-CgTX GVIA, researchers have designed and synthesized mimetics based on scaffolds such as benzothiazole (B30560) and anthranilamide. semanticscholar.orgjyoungpharm.orgsemanticscholar.org These mimetics, incorporating mimics of the Lys2, Tyr13, and Arg17 side chains, have shown activity in both radioligand binding and functional assays, albeit with lower potency than the native toxin. semanticscholar.orgsemanticscholar.org For example, a benzothiazole derivative and an anthranilamide derivative displayed IC₅₀ values of 1.9 μM and 3.5 μM, respectively, in a radioligand displacement assay. semanticscholar.org

Interactive Data Table: Examples of ω-CgTX GVIA Peptidomimetics

Scaffold Key Residues Mimicked Assay Activity Reference
Benzothiazole Lys2, Tyr13, Arg17 Radioligand Displacement (¹²⁵I-GVIA) IC₅₀ = 1.9 μM semanticscholar.org
Anthranilamide Lys2, Tyr13, Arg17 Radioligand Displacement (¹²⁵I-GVIA) IC₅₀ = 3.5 μM semanticscholar.org
Anthranilamide Lys2, Tyr13, Arg17 Rat Vas Deferens IC₅₀ = 98 μM semanticscholar.org

The primary goals for designing improved ω-CgTX GVIA analogues and mimetics are to enhance their stability, selectivity, and potency, while also improving their pharmacokinetic properties. nih.govmdpi.com Several strategies are being explored to achieve these goals.

One strategy involves the truncation of the peptide to create smaller, yet still active, analogues. nih.gov By removing non-essential amino acids, the molecular weight can be reduced, potentially improving bioavailability. semanticscholar.org Another approach is the introduction of chemical modifications to stabilize the peptide structure. This can include the use of disulfide isosteres to replace the native disulfide bonds or cyclization strategies to constrain the peptide's conformation. nih.gov

For peptidomimetics, medicinal chemistry optimization plays a crucial role. This involves systematically modifying the scaffold and the side chain mimics to improve binding affinity and functional activity. For instance, in a series of anthranilamide-based mimetics, the introduction of a fluoro substituent into the tyrosine mimic resulted in the most active compound, with an EC₅₀ of 2.6 μM for CaV2.2. semanticscholar.org Further structure-activity relationship (SAR) studies on these mimetics have also highlighted the importance of guanidine (B92328) groups on the Lys and Arg mimics for activity. semanticscholar.org

These ongoing efforts to design and characterize novel ω-CgTX GVIA analogues and mimetics hold promise for the development of a new generation of N-type calcium channel blockers with improved therapeutic potential for treating conditions like chronic pain. nih.govmdpi.com

Preclinical Research Applications of Omega Conotoxin Gvia

Pain Management Research

Preclinical studies have consistently demonstrated the analgesic potential of ω-CgTX GVIA in various pain states, particularly those with a neuropathic component. nih.govoup.com Its ability to modulate the activity of N-type voltage-gated calcium channels, which are upregulated in chronic pain conditions, makes it a valuable tool for investigating pain pathways and a potential template for novel analgesic development. nih.govfrontiersin.org

OMEGA-Conotoxin GVIA has shown marked efficacy in alleviating pain-related behaviors in several well-established animal models of neuropathic pain. nih.gov These models are crucial for understanding the complex mechanisms underlying neuropathic pain and for the initial screening of potential therapeutic agents.

In preclinical models involving direct nerve injury, such as peripheral nerve lesion, ω-CgTX GVIA has demonstrated significant analgesic effects. nih.gov These models mimic the conditions of human neuropathic pain resulting from trauma or surgery. The administration of ω-CgTX GVIA in these models has been shown to produce marked analgesia, highlighting its potential to interfere with the aberrant neuronal signaling that follows nerve damage. nih.gov

The formalin test, which induces a biphasic pain response modeling both acute and inflammatory pain, has also been used to evaluate the antinociceptive properties of ω-CgTX GVIA. nih.govnih.gov Studies have shown that ω-CgTX GVIA effectively suppresses the pain behaviors associated with the formalin-induced inflammatory phase. nih.govnih.gov This suggests that the toxin can modulate the central sensitization processes that contribute to persistent pain states.

The spinal nerve ligation (SNL) model is a widely used and clinically relevant model of neuropathic pain. In this model, ω-CgTX GVIA has been shown to produce profound analgesia. uq.edu.au Specifically, intrathecal administration of ω-CgTX GVIA effectively attenuates tactile allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. researchgate.net Research in SNL models has also revealed that while mRNA transcript levels of certain N-type channel variants are reduced after ligation, this leads to less regulation of channel activity, a state that ω-CgTX GVIA can potentially normalize. nih.gov

Chemotherapy-induced peripheral neuropathy is a significant and often dose-limiting side effect of many anticancer drugs. Preclinical research has explored the utility of ω-CgTX GVIA in models of CIPN. In a mouse model of oxaliplatin-induced peripheral neuropathy (OIPN), locally administered ω-CgTX GVIA significantly increased mechanical withdrawal thresholds, indicating a reduction in pain. mdpi.comuq.edu.au However, in a model of cisplatin-induced peripheral neuropathy (CisIPN), ω-CgTX GVIA was found to be ineffective. mdpi.comuq.edu.au This highlights the complexity of CIPN and suggests that the efficacy of N-type calcium channel blockers may depend on the specific chemotherapeutic agent and the underlying mechanisms of neuropathy.

Pain ModelKey Findings
Nerve Lesion Models Produces marked analgesia following peripheral nerve injury. nih.gov
Formalin-Induced Pain Models Suppresses pain behaviors, particularly in the inflammatory phase. nih.govnih.gov
Spinal Nerve Ligation (SNL) Models Intrathecal administration leads to profound analgesia and attenuation of tactile allodynia. uq.edu.auresearchgate.net
Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Local administration effectively reduces mechanical allodynia. mdpi.comuq.edu.au
Cisplatin-Induced Peripheral Neuropathy (CisIPN) Found to be ineffective in alleviating mechanical allodynia in this specific model. mdpi.comuq.edu.au

In comparative studies, ω-CgTX GVIA has demonstrated a distinct profile when evaluated against other analgesics like morphine and other ω-conotoxins.

In a spinal nerve ligation model in rats, intrathecally administered ω-CgTX GVIA was found to be significantly more potent than morphine in attenuating tactile allodynia. researchgate.net The ED50 (the dose required to produce a 50% effect) for ω-CgTX GVIA was 0.12 µg/kg, compared to 4.4 µg/kg for morphine. researchgate.net This suggests that ω-CgTX GVIA is approximately 37 times more potent than morphine in this model of neuropathic pain. researchgate.netexplorationpub.comexplorationpub.com Unlike morphine, ω-CgTX GVIA and other tested ω-conotoxins did not significantly affect acute nociceptive responses, such as the tail flick response, indicating a more specific action on neuropathic pain mechanisms. researchgate.net

When compared to other ω-conotoxins, ω-CgTX GVIA also shows a unique profile. In the same spinal nerve ligation study, ω-CgTX GVIA (ED50 0.12 µg/kg) was more potent than ω-conotoxin MVIIA (Ziconotide) (ED50 0.32 µg/kg) and ω-conotoxin CVID (ED50 0.36 µg/kg). researchgate.net However, the irreversible nature of ω-CgTX GVIA's binding to N-type calcium channels has been suggested as a factor that might lead to more severe side effects compared to the reversible blockade of MVIIA or the more favorable therapeutic margin of CVID. nih.govnih.gov Another study noted that the slow onset and offset kinetics of ω-CgTX GVIA could present challenges for dose titration in a clinical setting. researchgate.net

AgentED50 (Tactile Allodynia in SNL model)Key Characteristics
OMEGA-Conotoxin GVIA 0.12 µg/kg researchgate.netHigh potency; Irreversible N-type channel blocker; Slow onset/offset kinetics. nih.govresearchgate.net
Morphine 4.4 µg/kg researchgate.netStandard opioid analgesic; Affects both neuropathic and acute pain. researchgate.net
ω-Conotoxin MVIIA (Ziconotide) 0.32 µg/kg researchgate.netReversible N-type channel blocker; Approved for clinical use. mdpi.com
ω-Conotoxin CVID 0.36 µg/kg researchgate.netReversible N-type channel blocker; Reported to have a better therapeutic margin in preclinical studies. researchgate.netnih.gov

Efficacy in Neuropathic Pain Models

Spinal Nerve Ligation Models

Neurological Disorder Research

OMEGA-Conotoxin GVIA (ω-CgTx GVIA) has become an invaluable tool in preclinical research, particularly in the investigation of neurological disorders. Its high specificity and potency as a blocker of N-type voltage-gated calcium channels (VGCCs) allow researchers to dissect the roles of these channels in various pathological processes. cymitquimica.commdpi.com

Role in Studying Calcium Signaling in Neurons

OMEGA-Conotoxin GVIA is instrumental in elucidating the complex mechanisms of calcium signaling within neurons. cymitquimica.com By selectively blocking N-type calcium channels, the toxin helps to differentiate their specific contributions to total calcium influx from those of other channel subtypes like L-type and P/Q-type. nih.govpnas.org This specificity is crucial for understanding how calcium, a ubiquitous second messenger, regulates a vast array of neuronal functions, from neurotransmitter release to gene expression. frontiersin.org

Research using ω-CgTx GVIA has demonstrated that N-type channels are key players in the depolarization-induced influx of calcium into both nerve terminals and the cell bodies of hippocampal and striatal neurons. pnas.orgpnas.org Patch-clamp studies have revealed that ω-CgTx GVIA persistently blocks L- and N-type calcium channels in dorsal root ganglion neurons while only transiently affecting T-type channels. nih.gov This selective and persistent blockade makes it a powerful tool for isolating and studying the physiological roles of specific neuronal calcium channels. nih.govnih.gov

The toxin's utility extends to the study of synaptosomes, isolated nerve terminals, where it effectively blocks the voltage-activated uptake of calcium. nih.gov This has provided a functional assay to study the properties of N-type channels, which are insensitive to dihydropyridines, a class of L-type channel blockers. nih.gov These studies have solidified the understanding that N-type channels are the predominant form of VGCC in nerve terminals. pnas.org

Implications for Ischemic Brain Injury

The neuroprotective potential of OMEGA-Conotoxin GVIA has been a significant area of investigation in the context of ischemic brain injury. mdpi.comnih.gov Excessive release of neurotransmitters, a key event in the ischemic cascade leading to neuronal death, is heavily dependent on calcium influx through N-type channels. nih.gov

Preclinical studies in animal models of cerebral ischemia have shown that ω-CgTx GVIA can attenuate delayed neuronal death. nih.gov For instance, in a gerbil model of transient ischemia, intracisternal administration of the toxin before the ischemic event reduced the death of neurons in the CA1 subfield of the hippocampus in a dose-dependent manner. nih.gov This neuroprotective effect is believed to stem from the toxin's ability to inhibit the excessive release of neurotransmitters, including excitatory amino acids, during an ischemic episode. nih.gov Further studies have corroborated these findings, showing that N-type calcium channel blockers can ameliorate brain damage in models of both global and focal cerebral ischemia. mdpi.com For example, ω-conotoxin GVIA has been shown to offer protection against neuronal damage in hippocampal slices subjected to oxygen-glucose deprivation, with a 32% reduction in cell death. uniprot.org

However, the mechanism of protection appears to be specific to the ischemic process, as ω-CgTx GVIA did not prevent neurotoxicity induced by the direct injection of quinolinic acid into the hippocampus. nih.gov This suggests the toxin's protective actions are upstream of excitotoxic receptor activation, targeting the initial trigger of excessive neurotransmitter release.

Studies on Hippocampal Long-Term Potentiation (LTP)

OMEGA-Conotoxin GVIA has been utilized to investigate the role of N-type calcium channels in synaptic plasticity, particularly in hippocampal long-term potentiation (LTP), a cellular model for learning and memory. nih.govnyu.edu The induction and maintenance of LTP are known to be calcium-dependent processes.

Research on rat hippocampal slices has shown that ω-CgTx GVIA can affect both the induction and maintenance of LTP. nih.gov At a concentration of 0.5 μM, the toxin prevented the increase in the CA1 population spike when perfused before the induction of LTP. nih.gov When applied after LTP was already established, the same concentration significantly reduced the potentiated response. nih.gov These findings suggest a crucial role for N-type calcium channels, and the neurotransmitter release they control, in both the initiation and the persistence of LTP in the hippocampus. nih.gov

Further studies have explored the nuanced role of different calcium channel subtypes in synaptic plasticity. While ω-CgTx GVIA was found to inhibit the maintenance of LTP in the spinal dorsal horn, it did not prevent its induction, although the potentiation was maintained at a lower level. nih.gov This contrasts with the P/Q-type channel blocker, ω-agatoxin IVA, which strongly suppressed LTP induction. nih.gov This highlights the distinct contributions of different calcium channel subtypes to the various phases of synaptic plasticity.

Research into Neurotransmitter Release Modulation (e.g., Noradrenaline, GABA)

OMEGA-Conotoxin GVIA is a key pharmacological tool for studying the modulation of neurotransmitter release, owing to the strategic location of N-type channels at presynaptic terminals. frontiersin.orgoatext.com

Noradrenaline: Studies have demonstrated that ω-CgTx GVIA effectively inhibits the release of noradrenaline from sympathetic nerve terminals. In the rat tail artery, the toxin depressed neurogenically mediated contractions and inhibited tritium-labeled noradrenaline overflow with an IC50 of 3.8 nmol/l. nih.gov This inhibitory effect was found to be concentration-dependent and slowly reversible. nih.gov Research using rabbit hippocampal slices also showed that ω-CgTx GVIA at 5 nmol/l inhibited the electrically stimulated release of noradrenaline by 39-50%. nih.gov The toxin's effect was competitively antagonized by increasing the external calcium concentration, supporting the model of competition for the calcium channel. nih.gov

GABA: The role of N-type channels in the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has also been clarified using ω-CgTx GVIA. In cultured striatal neurons, the toxin partially inhibits the potassium-evoked, calcium-dependent release of GABA. nih.gov When co-applied with nifedipine, an L-type channel blocker, a complete inhibition of GABA release was observed, indicating that both N-type and L-type channels are involved in this process. nih.gov In chick brain, ω-CgTx GVIA significantly reduced the nicotinic enhancement of GABA release, further confirming the involvement of N-type channels. physiology.org For instance, in the spiriform lateral nucleus (SpL), the toxin reduced the carbachol-mediated enhancement of GABA release by 78%. physiology.org

Investigation of Neuronal Plasticity

The application of OMEGA-Conotoxin GVIA extends to the broader investigation of neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience. nih.gov This encompasses processes like LTP, as discussed previously, but also includes other forms of synaptic and structural plasticity.

By selectively blocking N-type calcium channels, researchers can probe their involvement in the development and modification of neural circuits. nih.gov For example, studies have shown that N-type channels are involved in the development of spinal cord hyperexcitability, a form of plasticity associated with persistent pain states. nih.gov Spinal application of ω-CgTx GVIA was found to reduce the enhancement of dorsal spinal neuronal responses following an inflammatory insult. nih.gov

Furthermore, research indicates that N-type channels play a role in neurite outgrowth during development. The inhibitory effect of laminin (B1169045) β2 on neurite extension was prevented when neurons were grown in the presence of ω-CgTx GVIA, suggesting that calcium influx through N-type channels is a necessary component of this guidance signaling pathway. nih.gov These findings underscore the importance of N-type calcium channels not only in the dynamic regulation of synaptic strength in mature neurons but also in the fundamental processes that shape the nervous system during development.

Interactive Data Tables

Research Findings on OMEGA-Conotoxin GVIA

Area of Research Model System Key Finding OMEGA-Conotoxin GVIA Concentration Reference
Hippocampal LTPRat Hippocampal SlicesPrevented induction of LTP0.5 µM nih.gov
Hippocampal LTPRat Hippocampal SlicesReduced maintenance of established LTP0.5 µM nih.gov
Ischemic Brain InjuryGerbil Model (transient ischemia)Attenuated delayed neuronal death in hippocampusDose-dependent nih.gov
Ischemic Brain InjuryRat Hippocampal Slices (ODLG)Reduced cell death by 32%Not Specified uniprot.org
Noradrenaline ReleaseRat Tail ArteryInhibited release with an IC50 of 3.8 nmol/l3.8 nmol/l (IC50) nih.gov
Noradrenaline ReleaseRabbit Hippocampal SlicesInhibited release by 39-50%5 nmol/l nih.gov
GABA ReleaseCultured Striatal NeuronsPartially inhibited K+-evoked GABA releaseNot Specified nih.gov
GABA ReleaseChick Brain (SpL)Reduced nicotinic enhancement of release by 78%0.5 µM physiology.org
Neuronal HyperexcitabilityRat Spinal CordReduced development of neuronal hyperexcitabilityNot Specified nih.gov

Methodological Approaches in Omega Conotoxin Gvia Research

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in the pharmacological characterization of ω-conotoxin GVIA, providing quantitative data on its interaction with target receptors. These assays typically utilize a radioactively labeled form of the toxin, most commonly with Iodine-125 ([¹²⁵I]) attached to a tyrosine residue (e.g., [¹²⁵I]Tyr²²-ω-conotoxin GVIA), to trace and measure its binding to biological preparations like brain membranes. revvity.com

Characterization of Receptor-Toxin Interactions

These assays are instrumental in determining key binding parameters such as the dissociation constant (K D ), which reflects the affinity of the toxin for its receptor, and the maximum binding capacity (Bmax), indicating the density of receptors in a given tissue. revvity.comnih.gov Studies using rat brain membranes have revealed a very high affinity, with a reported K D of 60 pM. nih.govjneurosci.org The binding is also sensitive to the ionic environment; for instance, physiological concentrations of extracellular calcium can noncompetitively inhibit the binding of the toxin. nih.govjneurosci.org

Competition binding assays, where the displacement of radiolabeled ω-conotoxin GVIA by unlabeled compounds is measured, are used to determine the binding affinities (expressed as IC₅₀ or Kᵢ values) of other substances, including toxin analogues and potential drug candidates, for the N-type calcium channel. revvity.commdpi.com These studies have shown varying affinities across different species and tissues. For example, ω-conotoxin GVIA binds to human neocortical, rat hippocampal, and chick brain synaptic plasma membranes with IC₅₀ values of 4.6 pM, 60 pM, and 150 pM, respectively. biomol.com The binding kinetics, including association (k on ) and dissociation (k off ) rates, can also be determined, providing a more dynamic picture of the toxin-receptor interaction. revvity.combiocrick.com

PreparationLigandParameterValueReference
Rat Brain Membranes[¹²⁵I]ω-Conotoxin GVIAK D60 pM nih.govjneurosci.org
Human Neocortical Membranesω-Conotoxin GVIAIC₅₀4.6 pM biomol.com
Rat Hippocampal Membranesω-Conotoxin GVIAIC₅₀60 pM biomol.com
Chick Brain Membranesω-Conotoxin GVIAIC₅₀150 pM biomol.com
Chick Brain (Captured CaV2.2)[¹²⁵I]ω-Conotoxin GVIAED₅₀~68 pM biocrick.comsmartox-biotech.com

Electrophysiological Studies

Electrophysiological techniques provide a direct functional measure of the effect of ω-conotoxin GVIA on voltage-gated calcium channels. These methods allow researchers to record the ionic currents flowing through channels in the membranes of single cells or patches of membrane.

Patch-Clamp Recordings of Whole-Cell and Unitary Currents

The patch-clamp technique is a primary tool for studying the effects of ω-conotoxin GVIA. nih.gov In the "whole-cell" configuration, the total calcium current from all channels on a cell is recorded. Application of ω-conotoxin GVIA to neurons, such as those from dorsal root ganglia, results in a persistent block of high-threshold N-type and L-type calcium channel currents. nih.gov In contrast, its effect on T-type channels is transient. nih.gov These studies have established the neuron-specific action of the toxin, as it does not block high-threshold calcium channels in cardiac, skeletal, or smooth muscle cells. nih.gov

"Unitary current" recordings, from "on-cell" or "outside-out" patches, allow for the observation of the opening and closing of individual channels. These experiments show that ω-conotoxin GVIA causes a direct block of the channel from an external site, without involving intracellular second messengers. nih.gov

In Vitro and In Vivo Functional Assays

Functional assays bridge the gap between molecular interactions and physiological outcomes. In vitro assays often measure a downstream effect of N-type calcium channel blockade, such as the inhibition of neurotransmitter release. For example, ω-conotoxin GVIA has been shown to inhibit the release of norepinephrine (B1679862) and acetylcholine (B1216132) from human neocortical slices with IC₅₀ values of 14 nM and 3 nM, respectively. biomol.com It also potently inhibits calcium influx into chick synaptosomes. biomol.com Another established in vitro model is the rat vas deferens, where electrically stimulated muscle contractions, which are dependent on neurotransmitter release via N-type channels, are inhibited by the toxin. mdpi.com

In vivo assays in animal models are used to assess the physiological consequences of the toxin's action. For instance, subcutaneous administration of ω-conotoxin GVIA has been shown to alleviate mechanical pain in rodent models of peripheral neuropathy, demonstrating its analgesic potential. mdpi.com

Assay TypePreparationEffect MeasuredParameterValueReference
In VitroHuman Neocortical SlicesNorepinephrine Release InhibitionIC₅₀14 nM biomol.com
In VitroHuman Neocortical SlicesAcetylcholine Release InhibitionIC₅₀3 nM biomol.com
In VitroSH-SY5Y Cells (FLIPR Assay)CaV2.2 Channel InhibitionIC₅₀11.2 ± 3.3 nM mdpi.com
In VivoRodent Model of NeuropathyAlleviation of Mechanical Pain-Effective mdpi.com

Molecular Modeling and Computational Biophysics Approaches

To understand the interaction between ω-conotoxin GVIA and the CaV2.2 channel at an atomic level, researchers use molecular modeling and computational biophysics. mdpi.com These approaches construct three-dimensional models of the toxin and the channel's pore domain. nih.govresearchgate.netanu.edu.au

Molecular dynamics (MD) simulations are then used to predict how the toxin binds to the channel. nih.govanu.edu.auacs.org These simulations have suggested that ω-conotoxin GVIA can adopt multiple binding modes. nih.govanu.edu.au A common feature in these predicted models is the occlusion of the ion conduction pathway by a key amino acid residue from the toxin, such as Lysine 2 or Arginine 17. nih.govanu.edu.au These residues are thought to protrude into the channel's selectivity filter. nih.govanu.edu.au The models also predict the formation of salt bridges between the toxin and specific residues on the channel, such as an aspartate residue in domain II, which helps to stabilize the complex. nih.govanu.edu.au Using these computational models, researchers can calculate theoretical binding affinities and IC₅₀ values, which have shown good agreement with experimental data, further validating the proposed binding modes. nih.govanu.edu.au

Chemical Synthesis and Modification Techniques

The study of ω-conotoxin GVIA has been significantly advanced by chemical synthesis, which allows for the production of the toxin and its analogues in quantities sufficient for structural and biological research. nih.gov The primary method for producing ω-conotoxin GVIA is solid-phase peptide synthesis (SPPS) . nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. nih.gov

Two main chemical strategies are employed in the SPPS of ω-conotoxin GVIA:

Boc (tert-butyloxycarbonyl) methodology: This approach utilizes an acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.

Fmoc (9-fluorenylmethyloxycarbonyl) methodology: This strategy uses a base-labile Fmoc group for α-amino protection. Both Boc and Fmoc methods have been successfully used in the manual synthesis of ω-conotoxin GVIA and its analogues. researchgate.net

A critical step in the synthesis of ω-conotoxin GVIA is the formation of its three intramolecular disulfide bridges, which are essential for its three-dimensional structure and biological activity. After the linear peptide chain is assembled and cleaved from the resin, the cysteine residues are oxidized to form the correct disulfide bonds. nih.govresearchgate.net Common methods for this oxidation step include:

Air oxidation: A straightforward method where the deprotected peptide is dissolved in a buffer and exposed to air, allowing for the gradual formation of disulfide bonds. nih.gov

Aqueous dimethyl sulfoxide (B87167) (DMSO): This reagent can facilitate the oxidation of thiols to disulfides. researchgate.net

The process of folding and oxidation can sometimes yield isomeric peptides with incorrect disulfide pairings. These isomers can be separated from the native toxin using techniques like repeated high-performance liquid chromatography (HPLC). nih.gov

Chemical synthesis also enables the creation of modified analogues of ω-conotoxin GVIA to investigate structure-activity relationships. A common modification involves the substitution of cysteine residues with other amino acids, such as serine, to identify the importance of specific disulfide bridges for the toxin's function. researchgate.net

Beyond the peptide itself, researchers have designed and synthesized non-peptide mimetics of ω-conotoxin GVIA. These are small molecules designed to mimic the spatial arrangement of key amino acid residues responsible for binding to the N-type calcium channel. researchgate.netnih.gov One approach involves using a conformationally defined molecular scaffold, such as a 5-amino-anthranilamide core, to which functional groups mimicking the critical residues of the toxin (like lysine, arginine, and tyrosine) are attached. researchgate.net The synthesis of these mimetics allows for the exploration of simplified, non-peptidic structures that may retain the biological activity of the parent toxin. researchgate.netselleckchem.com

Synthesis TechniqueDescriptionKey Features
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a peptide chain on a solid support.Enables production of the 27-residue polypeptide; utilizes Boc or Fmoc protection strategies. nih.govresearchgate.net
Oxidative Folding Formation of three intramolecular disulfide bridges after peptide chain synthesis.Methods include air oxidation and use of aqueous DMSO; crucial for correct 3D structure. nih.govresearchgate.net
Analogue Synthesis Creation of modified peptides, e.g., by substituting Cysteine with Serine.Used to study structure-activity relationships and the role of specific disulfide bonds. researchgate.net
Non-Peptide Mimetic Synthesis Design and synthesis of small molecules that mimic the toxin's binding pharmacophore.Often based on scaffolds like anthranilamide to replicate key residue positioning. researchgate.netnih.govselleckchem.com

High-Throughput Screening Platforms

The discovery and characterization of molecules that interact with the N-type calcium channel, the target of ω-conotoxin GVIA, have been greatly accelerated by the development of high-throughput screening (HTS) platforms. These technologies allow for the rapid testing of large compound libraries for their ability to modulate channel activity.

Radioligand Binding Assays are a foundational HTS method in this field. These assays measure the ability of a test compound to displace a radiolabeled ligand, such as 125I-labeled ω-conotoxin GVIA , from its binding site on the N-type calcium channel. nih.govnih.gov A particularly effective format for HTS is the Scintillation Proximity Assay (SPA) . In this assay, cell membranes containing the N-type calcium channels are coupled to scintillant-containing beads. When 125I-ω-conotoxin GVIA binds to the channels, it comes into close enough proximity to the beads to excite the scintillant and produce a light signal. nih.gov If a test compound displaces the radiolabeled toxin, the signal is reduced. This method has been used to screen over 150,000 compounds in a 96-well plate format. nih.gov

Fluorescence-Based Calcium Flux Assays provide a functional measure of channel activity and are well-suited for HTS. These assays typically use cell lines that recombinantly express N-type calcium channels, such as HEK293 or SH-SY5Y cells. nih.govresearchgate.net The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). drugtargetreview.com When the channels are opened by a depolarizing stimulus (e.g., addition of potassium chloride), calcium flows into the cell, binding to the dye and causing an increase in fluorescence. nih.govresearchgate.net Potential channel blockers are identified by their ability to inhibit this fluorescence increase. nih.gov The Fluorescence Imaging Plate Reader (FLIPR) is a common instrument for performing these assays in a high-throughput manner. uq.edu.au

Automated Patch Clamp (APC) electrophysiology represents a higher-content secondary screening platform. While traditional manual patch clamp is low-throughput, APC systems can record from multiple cells in parallel, significantly increasing throughput. frontiersin.orgtandfonline.com These platforms provide detailed information on the electrophysiological properties of ion channel block, making them invaluable for validating hits from primary HTS campaigns and characterizing their mechanism of action. uq.edu.aunih.gov For instance, APC can be used to confirm that compounds identified in a fluorescence-based screen are indeed modulating the ion channel target directly. nih.gov

PlatformPrincipleApplication in ω-Conotoxin GVIA ResearchThroughput
Radioligand Binding Assay (e.g., SPA) Competitive binding assay measuring displacement of 125I-ω-conotoxin GVIA from N-type calcium channels. nih.govnih.govPrimary screening for compounds that bind to the ω-conotoxin GVIA site on N-type channels. nih.govHigh
Fluorescence-Based Calcium Flux Assay (e.g., FLIPR) Measures changes in intracellular calcium using fluorescent dyes in response to channel activation. nih.govresearchgate.netuq.edu.auPrimary functional screening for inhibitors of N-type calcium channel activity. uq.edu.auHigh
Automated Patch Clamp (APC) Automated, parallel electrophysiological recording of ion channel currents from whole cells. frontiersin.orgnih.govSecondary screening and hit validation to confirm direct channel modulation and characterize mechanism of action. uq.edu.aunih.govMedium to High

Future Directions and Emerging Research Avenues for Omega Conotoxin Gvia

Development of Next-Generation CaV2.2 Inhibitors

The quest for improved CaV2.2 inhibitors inspired by ω-conotoxin GVIA is an active area of research. While ω-conotoxin GVIA itself has limitations for therapeutic use due to its near-irreversible binding, it serves as an invaluable template for designing new molecules with more favorable properties. semanticscholar.orgresearchgate.net

One major strategy involves the creation of peptidomimetics , which are small, non-peptidic molecules that mimic the essential binding features of the parent peptide. nih.govnih.gov By identifying the key amino acid residues of ω-conotoxin GVIA responsible for its interaction with the CaV2.2 channel, researchers can design synthetic scaffolds that present these crucial functional groups in the correct spatial orientation. nih.govnih.gov This approach aims to capture the potent and selective channel-blocking activity of the conotoxin in a smaller, more drug-like molecule that may offer advantages in terms of stability and oral bioavailability. nih.gov

Several research groups have explored various scaffolds for ω-conotoxin GVIA mimetics, including benzothiazole (B30560) and anthranilamide cores. nih.govresearchgate.net These efforts have led to the identification of lead compounds that can displace radiolabeled ω-conotoxin GVIA from its binding site on rat brain membranes, indicating interaction with the CaV2.2 channel. semanticscholar.orgnih.gov While these first-generation mimics have shown weaker potency compared to the native toxin, they represent crucial starting points for further medicinal chemistry optimization. nih.govnih.gov

Another avenue of research focuses on creating analogs of ω-conotoxin GVIA with modified properties. For instance, substitutions at specific amino acid positions can influence the toxin's binding affinity and reversibility. rcsb.org Research has shown that modifying certain residues can lead to analogs with a greater recovery from channel block, a desirable characteristic for a therapeutic agent. rcsb.org

The development of next-generation CaV2.2 inhibitors also benefits from a deeper understanding of the structure-activity relationships (SAR) of ω-conotoxins. mdpi.comnih.gov By systematically altering the amino acid sequence and studying the effects on channel binding and inhibition, scientists can pinpoint the molecular determinants of potency and selectivity. smartox-biotech.comumass.edu

Research ApproachDescriptionKey Findings/Goals
Peptidomimetics Design of small, non-peptidic molecules that mimic the binding pharmacophore of ω-conotoxin GVIA. nih.govnih.govnih.govIdentification of lead compounds with benzothiazole and anthranilamide scaffolds that bind to CaV2.2 channels. nih.govresearchgate.net Goal is to improve potency and drug-like properties. nih.gov
Analog Development Creation of modified versions of ω-conotoxin GVIA through amino acid substitutions. rcsb.orgAnalogs with altered reversibility of channel block have been developed, offering potential for better dose control. rcsb.org
Structure-Activity Relationship (SAR) Studies Systematic investigation of how changes in the peptide's structure affect its biological activity. mdpi.comnih.govsmartox-biotech.comIdentification of key residues crucial for binding and inhibition, guiding the design of more effective inhibitors. umass.edu

Addressing Therapeutic Challenges

While the analgesic potential of targeting CaV2.2 channels is well-established, translating this into safe and effective therapies presents several hurdles. mdpi.comresearchgate.net The nearly irreversible nature of ω-conotoxin GVIA's binding to CaV2.2 channels, for example, complicates dose control in a clinical setting. mdpi.comresearchgate.net

Improving Safety Profiles and Reducing Adverse Effects

A significant challenge with potent CaV2.2 inhibitors is the narrow therapeutic window, often accompanied by dose-limiting side effects. mdpi.comnih.gov The irreversible binding of ω-conotoxin GVIA may contribute to more severe side effects. mdpi.com Therefore, a key goal is to develop inhibitors with improved safety profiles.

One strategy is to design molecules that are partial, rather than complete, blockers of CaV2.2 channels. It has been proposed that partial inhibition could normalize the pathological hyperactivity of these channels in pain states without completely disrupting their normal physiological functions, thereby reducing side effects. mdpi.comnih.gov

Furthermore, enhancing the selectivity of inhibitors for CaV2.2 channels over other calcium channel subtypes is crucial for minimizing off-target effects. mdpi.comnih.gov While ω-conotoxin GVIA is already highly selective for N-type channels, the development of even more specific inhibitors remains a priority. smartox-biotech.comsigmaaldrich.com

Exploring Alternative Delivery Methods

The peptide nature of ω-conotoxin GVIA and its analogs poses a significant challenge for drug delivery, as they are susceptible to degradation by proteases and have poor oral bioavailability. nih.govfrontiersin.org Currently, intrathecal administration is often required to deliver these compounds to their target in the central nervous system, which is invasive and associated with complications. nih.govfrontiersin.org

To overcome these limitations, researchers are exploring several alternative delivery strategies:

Non-peptidic mimetics: As discussed earlier, the development of small-molecule mimics is a primary strategy to create orally bioavailable drugs. nih.govresearchgate.net

Cell-penetrating peptides (CPPs): Attaching CPPs, such as the TAT peptide from the HIV-1 virus, to conotoxins is being investigated as a method to facilitate their transport across the blood-brain barrier. mdpi.com This could potentially allow for systemic administration, such as intravenous injection, to achieve analgesic effects. mdpi.com

Novel formulations: Research into new formulations that can protect the peptide from degradation and enhance its absorption is another important area.

Therapeutic ChallengeProposed SolutionRationale
Narrow Therapeutic Window & Side Effects Development of partial CaV2.2 channel blockers. mdpi.comnih.govTo normalize pathological channel activity without complete blockade, potentially reducing adverse effects. mdpi.com
Poor Bioavailability & Invasive Delivery Design of small-molecule, non-peptidic mimetics. nih.govnih.govTo create orally active drugs that can withstand enzymatic degradation. nih.gov
Poor Bioavailability & Invasive Delivery Conjugation with cell-penetrating peptides (CPPs). mdpi.comTo enable transport across the blood-brain barrier for systemic administration. mdpi.com

Advancements in Structure-Based Drug Design

The detailed three-dimensional structure of ω-conotoxin GVIA, determined by techniques like NMR spectroscopy, provides a critical foundation for rational, structure-based drug design. umass.eduproteopedia.org This structural information allows for the precise mapping of the key amino acid residues that form the pharmacophore responsible for its potent inhibition of CaV2.2 channels. nih.gov

Computational modeling and in silico design are powerful tools being used to develop novel mimetics. nih.gov By using the known structure of ω-conotoxin GVIA as a template, researchers can design and screen virtual libraries of compounds to identify those that are predicted to bind to the CaV2.2 channel. This approach can significantly accelerate the discovery of new lead compounds.

The design process often involves identifying a discontinuous pharmacophore—a specific three-dimensional arrangement of functional groups from different parts of the peptide—and then creating a smaller, rigid scaffold that can present these groups in the same orientation. nih.gov This ensures that the mimetic can interact with the target channel in a similar manner to the native conotoxin.

Furthermore, understanding the structure of the CaV2.2 channel itself, including the binding site for ω-conotoxin GVIA, is crucial for designing more effective and selective inhibitors. vliz.be Although obtaining high-resolution structures of membrane proteins like ion channels is challenging, advances in structural biology are providing increasingly detailed views of these targets.

The integration of structural data with medicinal chemistry and pharmacological testing creates a powerful feedback loop for the iterative design and optimization of next-generation CaV2.2 inhibitors based on the ω-conotoxin GVIA template.

Q & A

Q. How can researchers ensure reproducibility when testing ω-conotoxin GVIA in vivo?

  • Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (intrathecal vs. intravenous). Monitor pharmacokinetics via LC-MS to confirm tissue penetration. Use sham-operated controls to distinguish toxin effects from surgical stress .

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